
1-(3-phenylpropyl)-4-Piperidinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenylpropyl)-4-Piperidinemethanol is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-(3-phenylpropyl)-4-Piperidinemethanol to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions. For example, alkylation steps using propionic anhydride under reflux conditions (e.g., 12 hours at elevated temperatures) can yield ~80% product purity after purification via acid-base extraction and chromatography . Key factors include:
- Solvent Choice : Polar aprotic solvents (e.g., CHCl₃) improve reaction homogeneity.
- Temperature Control : Reflux conditions enhance reaction efficiency.
- Purification : Use of oxalic acid for precipitation and subsequent basification ensures stereochemical integrity.
Comparative yields from alternative methods (e.g., 26–61% in prior studies) highlight the importance of optimizing intermediates like 1-benzyl-4-piperidone derivatives .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., aromatic protons at δ 7.40–7.24, methylene groups at δ 3.66) confirms substitution patterns and stereochemistry .
- GC/MS : Retention time (21.23 min) and fragmentation patterns (m/z 380, 231) validate molecular weight and structural fragments .
- HPLC : Use a methanol-buffer mobile phase (65:35, pH 4.6) for purity assessment, as described in pharmacopeial assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced affinity for neurotransmitter transporters?
- Methodological Answer : SAR studies focus on substituent effects at the piperidine and phenylpropyl moieties. For example:
- Fluoro Substituents : Introduction at the phenyl ring (e.g., 4-fluorophenyl) enhances dopamine transporter (DAT) affinity by modulating lipophilicity and π-π interactions .
- Hydroxyl/Methoxy Groups : Polar groups at the piperidine nitrogen improve selectivity for serotonin transporters (SERT) over DAT .
- In Silico Modeling : Docking studies using PubChem-derived 3D structures (e.g., InChIKey: YGKUEOZJFIXDGI) predict binding poses and guide analog design .
Q. What methodological approaches resolve discrepancies in pharmacological activity data across experimental models?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines vs. in vivo models). Mitigation strategies include:
- Standardized Assays : Use identical transfection systems (e.g., HEK293 cells expressing human DAT/SERT) for cross-study comparisons .
- Binding vs. Functional Assays : Compare radioligand displacement (e.g., [³H]GBR 12909 binding) with uptake inhibition assays to distinguish allosteric vs. competitive mechanisms .
- Species-Specific Differences : Validate targets in primate models for translational relevance, as rodent DAT/SERT kinetics may differ .
Q. How can enantiomeric separation techniques improve the pharmacological profile of this compound derivatives?
- Methodological Answer : Chiral resolution methods include:
- Chiral HPLC : Use amylose-based columns with hexane/isopropanol gradients to isolate (R)- and (S)-enantiomers.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (S)-1,3-dimethyl-4-piperidone) during alkylation steps to enforce stereochemical control .
Enantiomers often exhibit divergent pharmacokinetic profiles; e.g., (R)-configured analogs show improved BBB permeability in sigma1 receptor imaging studies .
Propiedades
Fórmula molecular |
C15H23NO |
---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
[1-(3-phenylpropyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C15H23NO/c17-13-15-8-11-16(12-9-15)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-13H2 |
Clave InChI |
WVZUPVJAMDBLEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CO)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.